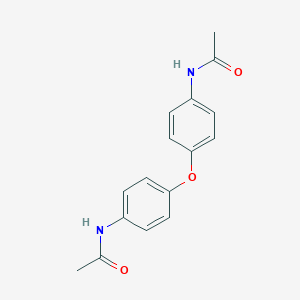

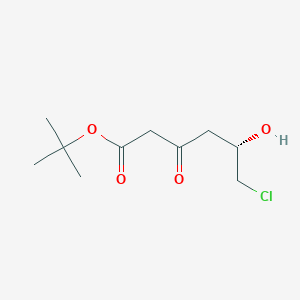

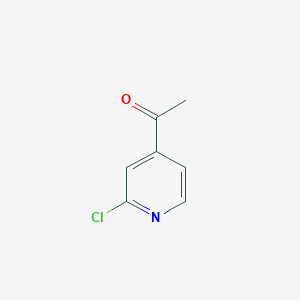

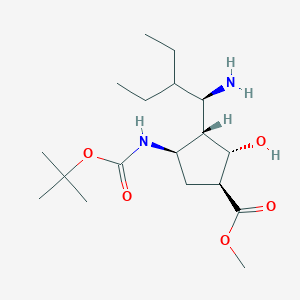

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

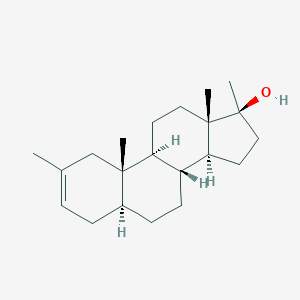

Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, also known as 5-chloro-3-hydroxy-6-methylhexanoic acid tert-butyl ester, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a colorless solid that is soluble in organic solvents and is used as a reagent in the synthesis of various compounds. This compound is also used in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

- The tert-butyl group, characterized by its bulky and sterically hindered nature, plays a crucial role in chemical reactions. Researchers have exploited this simple hydrocarbon moiety in various synthetic transformations, such as protecting functional groups during complex syntheses or enhancing regioselectivity in reactions. Its steric effects can influence reaction pathways and product distributions .

- Although not directly related to our compound, tert-butanesulfinamide (a derivative of tert-butyl) has gained attention in asymmetric synthesis. Researchers use it to mediate the construction of N-heterocycles with high enantioselectivity. This field has seen significant advancements from 2010 to 2020 .

Chemical Transformations

Asymmetric Synthesis via tert-Butanesulfinamide

Propriétés

IUPAC Name |

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427414 |

Source

|

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

CAS RN |

154026-92-3 |

Source

|

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in pharmaceutical chemistry?

A: tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a crucial chiral building block in synthesizing statins, a class of drugs that lower cholesterol levels. [, , ] These drugs play a critical role in managing cardiovascular health by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.

Q2: What are the common synthetic routes for producing tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate?

A: There are two primary methods: * Chemical synthesis: The Blaise reaction, employing in situ zinc activation with catalytic organic acids, offers an efficient pathway to synthesize this compound. []* Biocatalytic reduction: Enzymes like alcohol dehydrogenase from Lactobacillus brevis (recLBADH) can selectively reduce tert-butyl 6-chloro-3,5-dioxohexanoate to yield the (S)-enantiomer. [] This enzymatic approach offers high stereoselectivity, a significant advantage in chiral molecule synthesis.

Q3: How does the stereochemistry of tert-butyl 6-chloro-3,5-dihydroxyhexanoate impact its application?

A: The stereochemistry is crucial as different stereoisomers exhibit varying biological activities. For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is a key intermediate in synthesizing rosuvastatin, a specific type of statin. [, ] Achieving high stereoselectivity during synthesis is therefore critical.

Q4: What are the advantages of using biocatalysts like carbonyl reductase in producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?

A: Biocatalytic routes, often employing engineered enzymes, offer several advantages:* High enantioselectivity: They enable the selective production of the desired (3R,5S)-enantiomer with high purity. [, ]* Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions compared to chemical synthesis, reducing the formation of unwanted byproducts. [, ]* Environmental friendliness: Biocatalysts are biodegradable and operate in aqueous environments, contributing to a greener process. []

Q5: Have there been attempts to enhance the efficiency of biocatalytic production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?

A: Yes, researchers have explored directed evolution techniques to improve the activity of carbonyl reductase enzymes. For example, introducing specific mutations, like Ile144Lys in Rhodosporidium toruloides carbonyl reductase, led to a significant increase in both activity and catalytic efficiency (kcat/Km). [] This highlights the potential for protein engineering to optimize biocatalytic processes for industrial-scale production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

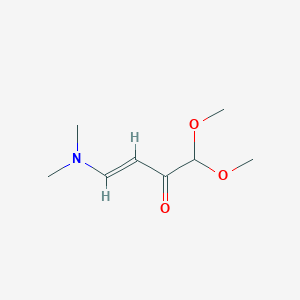

![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)

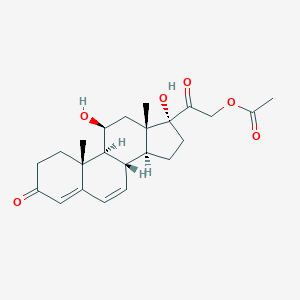

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)